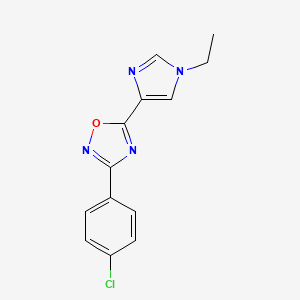![molecular formula C17H18BrN3O2S B6462732 2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549007-31-8](/img/structure/B6462732.png)
2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a useful research compound. Its molecular formula is C17H18BrN3O2S and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.03031 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of reactions, including:
Oxidation: : The compound can be oxidized under strong oxidizing agents to form sulfone derivatives.
Reduction: : Selective reduction can be achieved using mild reducing agents to modulate the functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, allowing for diverse functional modifications.
Common Reagents and Conditions: : Reagents like palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation are frequently used.
Major Products: : Depending on the reactions, the products range from sulfone derivatives to various substituted pyridine compounds, highlighting its versatile reactivity.
Scientific Research Applications
Chemistry: : In chemistry, it serves as a building block for the synthesis of complex molecules and polymers, aiding in the development of new materials and catalytic systems.
Biology: : The compound's potential biological activity is explored in cellular assays to study its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: : Preliminary research indicates its use in medicinal chemistry for the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: : It is employed in the synthesis of advanced materials, including high-performance polymers and coatings, due to its stable and reactive nature.
Mechanism of Action: The specific mechanism by which 2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects is dependent on its application. In a biological context, it may interact with cellular targets through binding to active sites of enzymes or receptors, influencing signaling pathways and biochemical reactions. The precise molecular targets and pathways vary, necessitating detailed experimental studies to elucidate its comprehensive mechanism of action.
Comparison with Similar Compounds: When compared to similar compounds, such as those with sulfonyl or pyridine moieties but lacking the integrated structure, this compound demonstrates enhanced reactivity and specificity.
Similar Compounds: : Analogous compounds include those with a single sulfonyl or pyridine group, such as sulfonamides or pyridine derivatives.
Uniqueness: : The combination of bromobenzenesulfonyl and pyridine within the octahydropyrrolo[2,3-c]pyrrole framework provides distinct chemical properties and potential biological activities, setting it apart from simpler analogs.
End of article! I can talk more about its impacts or any other topic—just let me know.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-14-5-1-2-6-16(14)24(22,23)21-10-8-13-11-20(12-15(13)21)17-7-3-4-9-19-17/h1-7,9,13,15H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKVLPOESIAMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)
![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)
![N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine](/img/structure/B6462699.png)
![N-methyl-N-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462708.png)
![3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B6462714.png)
![N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide](/img/structure/B6462727.png)
![[(2Z)-3-(acetylcarbamoyl)-6-chloro-2H-chromen-2-ylidene]amino acetate](/img/structure/B6462730.png)
![5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B6462737.png)
![3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462742.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462750.png)
![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462759.png)
![2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462762.png)
